

# Comprehensive Application Notes and Protocols for Photosensitizer-Mediated Singlet Oxygen Generation

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** 1,1'-Diethyl-4,4'-dicarbocyanine iodide

CAS No.: 18300-31-7

Cat. No.: S1515119

Get Quote

## Introduction to Singlet Oxygen Generation in Photodynamic Therapy

**Singlet oxygen generation** represents a crucial photophysical process with significant applications across multiple fields, particularly in **photodynamic therapy (PDT)** for cancer treatment. The **photochemical mechanism** involves the activation of molecular oxygen to its excited singlet state through energy transfer from an excited **photosensitizer (PS)** molecule. This reactive oxygen species ( $^1O_2$ ) possesses remarkable cytotoxicity against cancer cells and pathogens, making it invaluable for therapeutic applications. Recent advances in **nano-photosensitizer design** have substantially improved singlet oxygen quantum yields and photostability, addressing limitations of traditional molecular photosensitizers such as aggregation-caused quenching (ACQ) and poor water solubility. [1] [2] [3]

The growing interest in PDT has accelerated research into novel photosensitizing materials and enhancement strategies. Current investigations focus on developing **nanomaterial-based PS** with tunable photophysical properties and implementing **plasmonic enhancement approaches** to boost singlet oxygen generation efficiency. These advancements have enabled more effective image-guided therapy and targeted treatment modalities. This document provides comprehensive application notes and experimental protocols to support researchers in characterizing and optimizing singlet oxygen generation systems, with emphasis on

quantitative assessment methodologies and practical implementation considerations for biomedical applications. [1] [3]

## Fundamental Principles of Photosensitization

### Photophysical Mechanisms

The process of photosensitized singlet oxygen generation follows a well-defined sequence of photophysical events, typically visualized using a **Jablonski diagram**. When a **photosensitizer molecule** absorbs photons of appropriate energy, its electrons transition from the ground state ( $S_0$ ) to excited singlet states ( $S_1$ ,  $S_2$ , etc.). Following excitation, the system undergoes **vibrational relaxation** to the lowest singlet excited state ( $S_1$ ). A critical transition then occurs through **intersystem crossing (ISC)**, where the excited electron undergoes spin conversion to populate the longer-lived triplet state ( $T_1$ ) of the photosensitizer. This triplet state then transfers its energy to ground-state molecular oxygen ( $^3O_2$ ), generating excited singlet oxygen ( $^1O_2$ ) while returning the photosensitizer to its ground state. The entire process requires **molecular oxygen**, specific **wavelength matching**, and efficient **energy transfer** to proceed effectively. [1] [4] [2]

Table: Key Photophysical Processes in Singlet Oxygen Generation

Process	Description	Time Scale	Significance
Light Absorption	PS transitions from $S_0$ to $S_1/S_2$ states	Femtoseconds-picooseconds	Determines activation wavelength
Vibrational Relaxation	Energy dissipation to lowest $S_1$ state	Picooseconds	Thermal equilibration of excited state
Intersystem Crossing (ISC)	Transition from $S_1$ to $T_1$ with spin flip	Nanoseconds	Critical for triplet population
Triplet Energy Transfer	Energy transfer from $T_1(PS)$ to $^3O_2$	Microseconds	Generates singlet oxygen

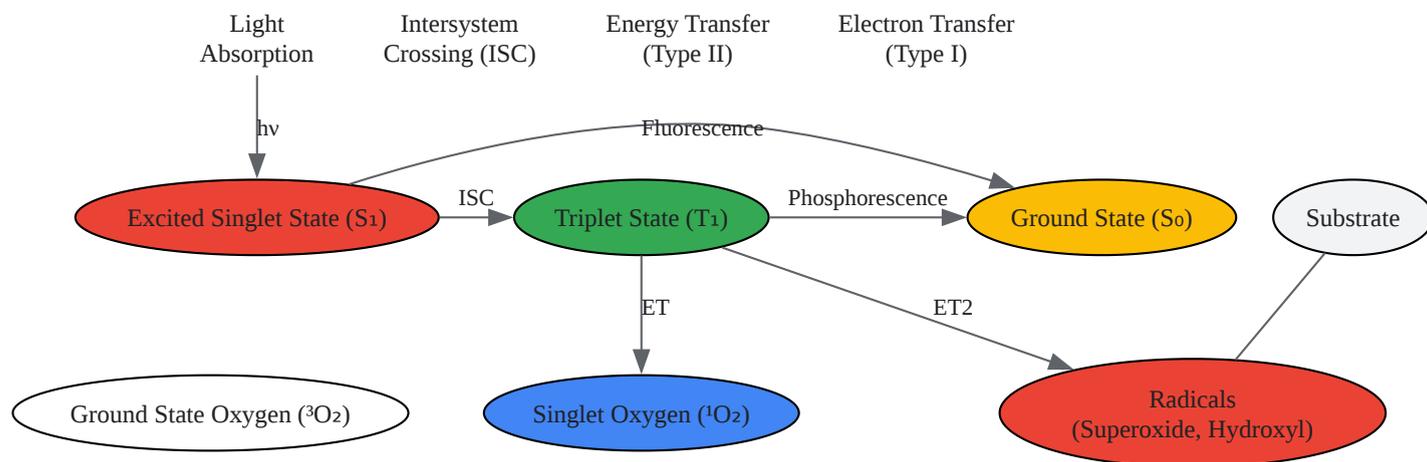
Process	Description	Time Scale	Significance
Photosensitizer Recovery	PS returns to $S_0$ ground state	Microseconds	Enables catalytic reuse

## Reaction Pathways: Type I and Type II

Photosensitizers can generate reactive oxygen species through two primary mechanistic pathways:

- **Type I Reaction Pathway:** This mechanism involves **electron transfer** from the excited photosensitizer to substrate molecules or directly to oxygen. In the Type I (i) scenario, electron transfer from a substrate molecule to the triplet photosensitizer generates radical ions, which subsequently react with oxygen to produce **superoxide anions** ( $O_2^{\cdot -}$ ), **hydroxyl radicals** ( $\cdot OH$ ), or **hydrogen peroxide** ( $H_2O_2$ ). In the Type I (ii) scenario, hydrogen atom transfer to the excited photosensitizer creates neutral radicals that further react with oxygen. Type I reactions typically dominate under lower oxygen concentrations or with specific substrate molecules. [1] [5]
- **Type II Reaction Pathway:** This mechanism involves direct **energy transfer** from the triplet excited photosensitizer to ground-state molecular oxygen, producing **singlet oxygen** ( $^1O_2$ ). The photosensitizer returns to its ground state after energy transfer, remaining available for another catalytic cycle. The Type II pathway is oxygen-dependent and produces singlet oxygen as the primary cytotoxic agent. Most photosensitizers used in photodynamic therapy operate primarily through the Type II mechanism, though many exhibit mixed Type I/Type II behavior depending on the specific environment and substrate availability. [1] [4] [5]

The following diagram illustrates the fundamental photophysical processes and competing pathways in photosensitized singlet oxygen generation:



[Click to download full resolution via product page](#)

## Photosensitizer Materials and Properties

### Classical Molecular Photosensitizers

**Classical molecular photosensitizers** include porphyrins, phthalocyanines, and xanthene dyes such as **rose bengal** and methylene blue. These compounds typically feature **extended  $\pi$ -conjugated systems** that promote efficient light absorption and intersystem crossing. Porphyrins and their derivatives have been extensively studied due to their strong absorption in the visible region and modifiable structure. Research by Buglak et al. demonstrated that **quantitative structure-property relationship (QSPR)** models can effectively predict singlet oxygen quantum yields for porphyrins and metalloporphyrins, facilitating the rational design of improved photosensitizers. Their study utilized **machine learning methods** including random forest regression, support vector regression, and multiple linear regression to develop predictive models with high determination coefficients ( $R^2 = 0.949$  for training set). [6]

Despite their widespread use, classical molecular photosensitizers face significant limitations including **aggregation-caused quenching (ACQ)**, where  $\pi$ - $\pi$  stacking in concentrated solutions or solid states leads to diminished fluorescence and reduced singlet oxygen generation. Additional challenges include **poor water**

**solubility, dark cytotoxicity, and limited photostability.** These drawbacks have motivated the development of next-generation photosensitizers with improved performance characteristics. [1] [3]

## Emerging Nano-Photosensitizers

**Nano-photosensitizers** represent an advanced class of materials that overcome many limitations of traditional molecular photosensitizers. These nanomaterials exhibit enhanced photostability, tunable optical properties, and improved singlet oxygen generation efficiency. Major categories include:

- **Aggregation-Induced Emission (AIE) Nanodots:** Unlike traditional photosensitizers that suffer from ACQ, AIE-active molecules exhibit enhanced emission in the aggregated state. This unique property enables higher local concentrations without performance degradation, resulting in **improved singlet oxygen generation** in biological environments. [1] [3]
- **Metal Nanoclusters:** Ultrasmall metal nanoclusters (<2 nm) exhibit molecule-like electronic transitions and efficient intersystem crossing. Their **precisely tunable structure** and surface chemistry enable optimization of photophysical properties for specific applications. Gold and silver nanoclusters have demonstrated particular promise for theranostic applications. [1]
- **Carbon Dots:** Carbon-based nanomaterials offer excellent **biocompatibility** and tunable surface functionalization. Their photophysical properties can be engineered through heteroatom doping and surface passivation, creating efficient photosensitizers with minimal dark toxicity. [1] [2]
- **Conjugated Polymer Nanoparticles:** These materials combine strong light absorption with efficient energy transfer capabilities. Incorporation of photosensitizers into conjugated polymer nanoparticles enhances singlet oxygen formation through **effective energy transfer** within the nanoparticle matrix. [2]

*Table: Comparison of Photosensitizer Material Classes*

Material Class	Key Advantages	Limitations	Representative Examples	Typical $\Phi_a$
<b>Porphyrins &amp; Metalloporphyrins</b>	Strong visible absorption, tunable structure	Aggregation-caused quenching, poor solubility	TPP, THPP, Chlorins	0.4-0.7
<b>Xanthene Dyes</b>	High singlet oxygen yield, commercial availability	Poor photostability, limited tissue penetration	Rose Bengal, Methylene Blue	0.7-0.9
<b>AIE Nanodots</b>	Enhanced emission in aggregate state, high photostability	Complex synthesis, potential biocompatibility issues	TPE derivatives, AIEgens	0.3-0.6
<b>Metal Nanoclusters</b>	Tunable optics, good biocompatibility, theranostic potential	Complex purification, potential metal toxicity	Au <sub>25</sub> (SR) <sub>18</sub> , Ag <sub>9</sub> -NCs	0.2-0.5
<b>Carbon Dots</b>	Excellent biocompatibility, facile functionalization	Variable batch-to-batch performance	N-doped CDs, GQDs	0.1-0.4
<b>Conjugated Polymer NPs</b>	High absorption coefficients, energy transfer capability	Potential biological persistence	PFV, Porphyrin-functionalized polymers	0.3-0.8

## Quantitative Data and Performance Parameters

### Singlet Oxygen Quantum Yields

**Singlet oxygen quantum yield ( $\Phi_a$ )** represents the most critical parameter for evaluating photosensitizer performance, defined as the number of singlet oxygen molecules produced per photon absorbed. This parameter depends on multiple factors including the **intersystem crossing efficiency**, **triplet state lifetime**,

and **energy transfer efficiency** to molecular oxygen. Recent studies have reported impressive performance metrics for various photosensitizer systems:

Recent research by Birin and Tsivadze demonstrated exceptionally high **turnover numbers (TON)** reaching 830,000 using simple tetrapyrrolic sensitizers (5,10,15,20-tetraphenylporphyrin, TPP), exceeding typical porphyrin sensitizers by approximately two orders of magnitude. This breakthrough highlights the potential for optimizing reaction conditions and photosensitizer design to achieve dramatically improved performance. [7]

Table: Singlet Oxygen Quantum Yields of Representative Photosensitizers

Photosensitizer	Class	Excitation Wavelength (nm)	Solvent	Singlet Oxygen Quantum Yield ( $\Phi_a$ )	Reference
Rose Bengal	Xanthene	550	Acetonitrile	0.75-0.90	[4] [8]
Hypericin	Quinone	590	Methanol	>0.70	[9]
5,10,15,20-Tetraphenylporphyrin (TPP)	Porphyrin	420	Toluene	0.58-0.67	[6] [7]
Methylene Blue	Phenothiazine	660	Water	0.50-0.60	[5]
Chlorin e6	Chlorin	650	Water	0.60-0.70	[2]
Zinc Phthalocyanine	Phthalocyanine	670	DMSO	0.50-0.65	[2]
Silicon Phthalocyanine	Phthalocyanine	675	Toluene	0.35-0.45	[2]
Benzoporphyrin Derivative	Porphyrin	690	Acetone	0.70-0.80	[2]

## Performance Parameters for PDT Applications

Beyond singlet oxygen quantum yield, several additional parameters critically influence photosensitizer performance in practical applications:

- **Photostability:** The resistance of a photosensitizer to **photobleaching** or degradation during prolonged illumination. Nano-photosensitizers typically exhibit superior photostability compared to molecular dyes due to their robust nanostructure. [1] [3]
- **Triplet State Lifetime:** Longer triplet state lifetimes (typically microseconds to milliseconds) enhance the probability of energy transfer to oxygen. The triplet lifetime of rose bengal in degassed acetonitrile is approximately 120  $\mu\text{s}$ , significantly reduced to 0.4  $\mu\text{s}$  in air-saturated solution due to oxygen quenching. [4]
- **Partition Coefficients:** The **lipophilicity/hydrophilicity balance** affects cellular uptake, subcellular localization, and clearance kinetics. Optimal log P values (typically 1-5) enhance cellular penetration while maintaining reasonable solubility. [2]
- **Dark/Light Toxicity Ratio:** An effective photosensitizer should exhibit minimal toxicity in the absence of light activation (**dark toxicity**) while demonstrating potent cytotoxicity upon illumination. [2] [5]

## Experimental Protocols and Methodologies

### Direct Detection of Singlet Oxygen Phosphorescence

**Singlet oxygen phosphorescence detection** at 1270 nm represents the most direct method for quantifying singlet oxygen generation. The following protocol describes the experimental setup and procedure based on the Edinburgh Instruments LP980 Transient Absorption Spectrometer: [4]

#### Materials and Equipment:

- Edinburgh Instruments LP980 Transient Absorption Spectrometer or equivalent
- NIR-sensitive photomultiplier tube (PMT-1400) with photon-counting electronics
- Quartz cuvettes (1 cm path length)
- Photosensitizer solution (e.g., Rose Bengal in acetonitrile, OD  $\sim$ 0.1 at 510 nm)
- Oxygen-free reference sample (prepared by freeze-pump-thaw degassing)

**Procedure:**

- Prepare photosensitizer solution in appropriate solvent at optical density of approximately 0.1 at the excitation wavelength.
- Place solution in quartz cuvette and position in sample chamber.
- Configure spectrometer for NIR detection with emission monochromator set to 1275 nm with 3 nm bandwidth.
- Use 532 nm Nd:YAG laser pulses (5-7 ns duration, 10 Hz repetition rate) for excitation.
- Set laser energy to 5 mJ/pulse (adjust based on photosensitizer sensitivity).
- Acquire phosphorescence decay using multichannel scaling detection over 20-minute acquisition time.
- Subtract laser scatter from the collected data.
- Fit decay profile to single exponential model to determine singlet oxygen lifetime.
- Compare signal intensity with reference standards to determine relative quantum yields.

**Key Considerations:**

- Ensure proper solvent selection as singlet oxygen lifetime varies significantly (e.g., 4.4  $\mu$ s in water, 67  $\mu$ s in acetonitrile). [4] [9]
- For absolute quantum yield determination, use standard photosensitizers with known  $\Phi_a$  values (e.g., Rose Bengal in acetonitrile,  $\Phi_a = 0.75$ ). [4]
- Control oxygen concentration through bubbling or degassing as it significantly affects singlet oxygen phosphorescence intensity.

## Transient Absorption Spectroscopy of Triplet States

**Transient absorption (TA) spectroscopy** provides critical information about triplet state formation and dynamics, which directly influences singlet oxygen generation efficiency. The following protocol characterizes the triplet state of photosensitizers: [4]

**Materials and Equipment:**

- Transient Absorption Spectrometer (e.g., Edinburgh Instruments LP980)
- Pulsed laser source (e.g., frequency-doubled Nd:YAG laser, 532 nm)
- Probe light source (pulsed Xe lamp)
- Intensified CCD detector or PMT detector
- Quartz degassing cuvette
- Photosensitizer solution (e.g., Rose Bengal in acetonitrile)

**Procedure:**

- Prepare photosensitizer solution with optical density of approximately 0.1 at excitation wavelength.
- Divide solution into two aliquots: one air-saturated and one degassed by three freeze-pump-thaw cycles.
- Load sample into quartz cuvette and place in spectrometer.
- Set pump laser parameters ( $\lambda = 532$  nm, pulse width 5-7 ns, repetition rate 10 Hz).
- Acquire TA spectra at various delay times (typically 100 ns to 100  $\mu$ s) using ICCD detector.
- Measure TA decays at specific wavelengths (ground state bleach and excited state absorption) using PMT detector.
- Fit decay kinetics to exponential models to extract triplet state lifetimes.
- Compare decays in air-saturated and degassed conditions to determine oxygen quenching rates.

**Data Analysis:**

- Identify triplet-triplet absorption features and ground state bleach signals.
- Calculate triplet state lifetime from decay kinetics in degassed conditions.
- Determine oxygen quenching rate constant from reduced lifetime in air-saturated solution.
- For rose bengal, expect triplet lifetime of  $\sim 120$   $\mu$ s in degassed acetonitrile, reduced to  $\sim 0.4$   $\mu$ s in air-saturated solution. [4]

## Chemical Probe Methods for Singlet Oxygen Detection

**Chemical trapping methods** provide alternative approaches for singlet oxygen detection, particularly when specialized instrumentation is unavailable. The following protocol utilizes the Singlet Oxygen Sensor Green reagent: [9]

**Materials and Equipment:**

- Singlet Oxygen Sensor Green reagent (S36002)
- Photosensitizer solution
- Appropriate light source with wavelength matching photosensitizer absorption
- Fluorometer or fluorescence plate reader
- Buffer solutions (control pH to avoid alkaline conditions that cause background fluorescence)

**Procedure:**

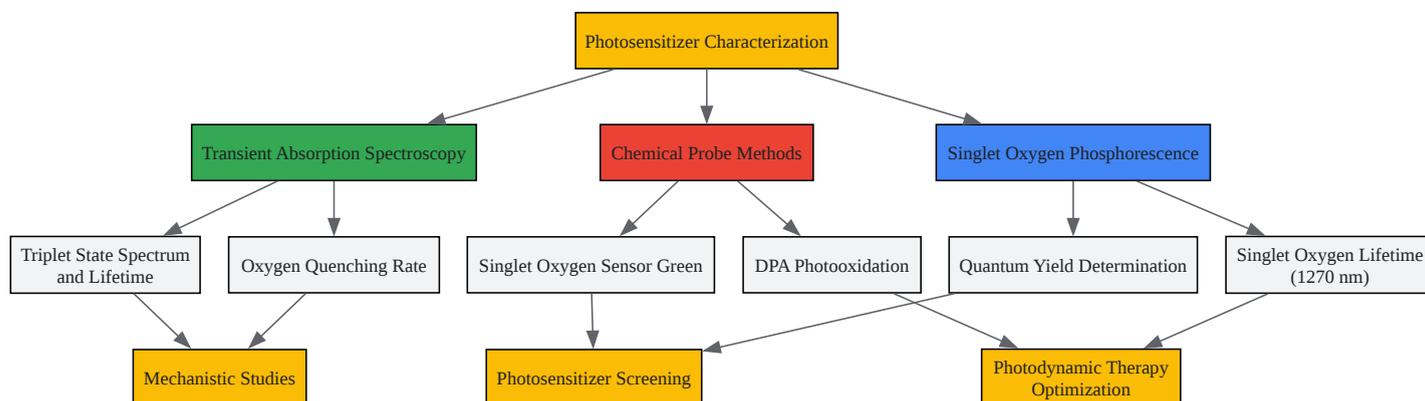
- Prepare reaction mixture containing photosensitizer at working concentration and Singlet Oxygen Sensor Green reagent (typically 1-10  $\mu$ M).
- Protect one aliquot from light as negative control.

- Illuminate experimental samples with appropriate wavelength and power density.
- Monitor fluorescence development (excitation/emission ~504/525 nm) over time.
- Generate calibration curve using standard photosensitizers with known singlet oxygen quantum yields.
- Calculate unknown  $\Phi_a$  values by comparison with standard curve.

### Key Considerations:

- The Singlet Oxygen Sensor Green reagent shows high selectivity for singlet oxygen over other ROS. [9]
- Avoid alkaline pH conditions which can cause background fluorescence.
- Include appropriate controls to account for direct photosensitizer fluorescence.
- For alternative approaches, 9,10-diphenylanthracene (DPA) can be used as a chemical trap, monitoring its disappearance at 374 nm. [8]

The following workflow diagram illustrates the key experimental approaches for characterizing singlet oxygen generation:



[Click to download full resolution via product page](#)

## Enhancement Strategies and Advanced Applications

## Plasmonic Enhancement of Singlet Oxygen Generation

**Plasmon-enhanced singlet oxygen generation** leverages the unique optical properties of noble metal nanoparticles to amplify the performance of nearby photosensitizers. This approach utilizes **localized surface plasmon resonance (LSPR)** to create enhanced electromagnetic fields that intensify light absorption and modify photophysical processes. Two primary configurations have been developed: [1] [3]

- **Colloidal Metal-PS Systems:** In this approach, photosensitizers are directly attached to or co-dispersed with metal nanoparticles (typically gold or silver). The plasmonic nanoparticles act as **optical antennas**, concentrating incident light and enhancing the excitation rate of nearby photosensitizers. Proper spacing between the metal surface and photosensitizer is critical, typically achieved through molecular linkers or encapsulation, to balance enhancement effects against potential quenching at very short distances. [1]
- **Planar Metal-PS Systems:** These systems consist of photosensitizers deposited on plasmonic substrates or metallic films. The planar geometry supports **surface plasmon polaritons** that can propagate along the metal surface, creating extended regions of field enhancement. This configuration often provides more uniform enhancement and better compatibility with imaging systems. [1]

Key parameters influencing plasmonic enhancement efficiency include:

- **Spectral Overlap:** The plasmon resonance frequency should match the photosensitizer absorption band for optimal enhancement.
- **Spatial Separation:** An optimal distance (typically 5-20 nm) prevents fluorescence quenching while maintaining field enhancement.
- **Nanoparticle Morphology:** Anisotropic structures (rods, stars, etc.) often provide greater enhancement than spherical nanoparticles due to their superior field-concentrating capabilities.

Studies have demonstrated that properly designed plasmonic systems can enhance singlet oxygen generation rates by factors of 2-10 compared to non-plasmonic controls, enabling reduced photosensitizer doses or shorter irradiation times in therapeutic applications. [1] [3]

## Immobilized Photosensitizer Systems

**Supported photosensitizer systems** offer significant advantages for heterogeneous applications and flow reactors. The use of **porous monolithic polymers (PMP)** as photosensitizer supports has demonstrated superior performance compared to traditional gel-type resins. The following protocol describes the preparation and use of PMP-supported rose bengal: [8]

#### Materials:

- p-Chloromethylstyrene, divinylbenzene (DVB), 2,2'-azobis(isobutyronitrile) (AIBN)
- Porogenic mixture (1-dodecanol and toluene)
- Rose bengal sodium salt
- Anhydrous DMF (treated with  $MgSO_4$ )
- Solvents for washing (DMF, ethyl acetate, ethanol, water, methanol)

#### Synthetic Procedure:

- Dissolve AIBN (1 wt% with respect to monomers) in p-chloromethylstyrene and DVB.
- Add porogenic mixture (1-dodecanol and toluene) and homogenize.
- Transfer to glass tubes, purge with nitrogen to remove oxygen, and seal.
- Polymerize at 80°C for 24 hours.
- Crush glass tubes, mechanically disaggregate polymer, and wash with THF in Soxhlet apparatus for 24 hours.
- Dry polymer under vacuum to obtain porous monolithic polymer (Pm) in quantitative yield.
- React Pm with rose bengal sodium salt in DMF at 80°C for 8 hours under nitrogen atmosphere.
- Cool, filter, and wash sequentially with DMF, ethyl acetate, ethanol, ethanol:water (1:1), water, methanol:water (1:1), and methanol.
- Extract with methanol in Soxhlet until no color appears in solvent.
- Dry under vacuum to obtain Pm-RB product.

#### Performance Characteristics:

- The PMP support provides enhanced photoreactivity compared to solution-phase rose bengal or gel-type supported systems.
- The material demonstrates successful application in photodynamic destruction of melanoma cells.
- Multigram quantities can be prepared with quantitative yields, enabling large-scale applications.
- The porous monolithic structure facilitates better substrate diffusion and oxygen access compared to conventional supports. [8]

## Emerging Trends and Future Perspectives

The field of singlet oxygen generation continues to evolve with several emerging trends shaping future research directions:

- **Photosensitizer-Free Approaches:** Recent investigations explore direct singlet oxygen generation without molecular photosensitizers. The 2024 International Conference on Laser Optics featured research on **controlled photosensitizer-free singlet oxygen release** for biomedical applications, suggesting alternative mechanisms for targeted oxidative stress induction. [10]
- **Advanced Material Designs:** Hybrid nanomaterials combining multiple functionality (imaging, targeting, and therapy) represent a growing trend. **Yb/Tm-co-doped upconversion nanoparticle cores** enable near-infrared activation of photosensitizers, addressing the limited tissue penetration of visible light. Similarly, **bismuth oxychloride nanoplates** and other two-dimensional materials offer unique photophysical properties for enhanced singlet oxygen generation. [2]
- **Computational Design Approaches:** The successful application of **quantitative structure-property relationship (QSPR)** models and machine learning algorithms accelerates photosensitizer development. These computational approaches enable virtual screening of candidate structures and prediction of singlet oxygen quantum yields before synthetic investment. [6]
- **Combination Therapies:** Integration of photodynamic therapy with other treatment modalities (chemotherapy, immunotherapy, photothermal therapy) creates synergistic effects that address the limitations of individual approaches. Nanoplatfoms capable of simultaneous singlet oxygen generation and drug release or hyperthermia represent an important frontier in cancer therapeutics. [2]  
[3]

## Conclusion

These application notes and protocols provide comprehensive guidance for researchers investigating photosensitizer-mediated singlet oxygen generation. The methodologies outlined enable rigorous characterization of photophysical properties and singlet oxygen generation efficiency, while the enhancement strategies offer pathways to improved performance. As the field continues to advance, the integration of novel nanomaterials, computational design, and combinatorial approaches will further expand the therapeutic potential of singlet oxygen-based technologies.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Emerging Strategies in Enhancing Singlet of... Oxygen Generation [pmc.ncbi.nlm.nih.gov]
2. A comprehensive review on singlet in... oxygen generation [pubs.rsc.org]
3. Emerging Strategies in Enhancing Singlet of... Oxygen Generation [link.springer.com]
4. Studying Triplet States in Photosensitizers [azom.com]
5. - Wikipedia Photosensitizer [en.wikipedia.org]
6. by porphyrins and... | CoLab Singlet oxygen generation [colab.ws]
7. Supremely high turnover numbers with a simple porphyrin... | CoLab [colab.ws]
8. using a porous monolithic polymer... Singlet oxygen generation [pubs.rsc.org]
9. and Detecting Reactive Generating Species—Section 18.2 Oxygen [thermofisher.com]
10. Controlled Photosensitizer -free Singlet Release for... Oxygen [research.aston.ac.uk]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Photosensitizer-Mediated Singlet Oxygen Generation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1515119#photosensitizer-singlet-oxygen-generation]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)